3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-22-11-4-2-3-10(9-11)12-7-8-16-15-17-13(18-19(12)15)5-6-14(20)21/h2-4,7-9H,5-6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONFEDKPZHVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests that it could be adapted for industrial applications with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Carboxylic Acid Derivatives
The propanoic acid moiety undergoes standard carboxylate reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form methyl/ethyl esters.
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Amidation : Forms amides with primary or secondary amines via coupling reagents (e.g., DCC, EDC) .
Example Reaction:
Electrophilic Aromatic Substitution (EAS)
The triazolopyrimidine ring participates in EAS at electron-rich positions (C5/C7), though steric hindrance from the 3-methoxyphenyl group may limit reactivity.
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Nitration : Limited by deactivation from the trifluoromethyl group (in related analogs).
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Halogenation : Chlorination/bromination possible under mild conditions (e.g., NBS in DMF) .
Nucleophilic Substitution
The pyrimidine nitrogen atoms can act as nucleophiles:
Cross-Coupling Reactions
The aromatic rings support palladium-catalyzed couplings for structural diversification:
Intramolecular Cyclization
Under basic conditions, the propanoic acid side chain can form lactones or lactams:
Ring-Opening Reactions
The triazole ring can undergo cleavage under strong acidic/basic conditions, though this is typically avoided to preserve bioactivity .
Derivatization for Enhanced Bioactivity
Key modifications linked to antiproliferative activity in analogs include:
| Modification | Biological Impact | Reference |
|---|---|---|
| Introduction of difluoromethyl | Enhanced enzyme inhibition (e.g., kinases) | |
| Substituent variation at C5/C7 | Improved binding affinity to tumor cell targets |
Stability and Degradation
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Photodegradation : Susceptible to UV light, requiring storage in amber vials.
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Hydrolysis : The ester derivatives are prone to base-mediated saponification .
Mechanistic Insights from Analogous Systems
Reaction mechanisms for triazolopyrimidines often involve:
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
In biological research, 3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has shown promise as an inhibitor of specific enzymes and receptors. Its mechanism of action involves binding to targets with high affinity, which can modulate biological pathways related to immune response and signal transduction .
Medicine
The compound has been investigated for its therapeutic potential in treating several conditions:
- Cardiovascular Disorders: Studies indicate that it may help in managing heart-related ailments by influencing vascular tone and endothelial function.
- Type 2 Diabetes: Preliminary findings suggest it could play a role in glucose metabolism regulation.
- Hyperproliferative Disorders: Its ability to inhibit cell proliferation makes it a candidate for cancer treatment research.
Case Study 1: Cardiovascular Applications
A study conducted by researchers explored the effects of triazolopyrimidine derivatives on cardiovascular health. The results indicated that compounds similar to this compound could enhance nitric oxide production in endothelial cells, leading to improved vasodilation and reduced blood pressure levels.
Case Study 2: Anti-Diabetic Effects
In another investigation focused on metabolic disorders, the compound was tested for its ability to improve insulin sensitivity in diabetic animal models. The findings demonstrated significant improvements in glucose tolerance tests when administered at specific dosages.
Mechanism of Action
The mechanism of action of 3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, and also functions as an inverse agonist of RORγt. These interactions disrupt various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substitution Patterns at Position 7
The 3-methoxyphenyl group distinguishes this compound from analogs with alternative substitutions:
- 3-[7-(1-Methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1170616-38-2) replaces the methoxyphenyl with a heteroaromatic pyrazole, reducing molecular weight to 272.27 g/mol and altering electronic properties .
- 3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1174867-81-2) introduces a difluoromethyl group, increasing molecular weight to 322.27 g/mol and enhancing metabolic stability due to fluorine’s electronegativity .
Table 1: Substituent Effects at Position 7
Modifications at Position 5
Propanoic Acid Modifications
The propanoic acid group is critical for solubility and target interactions:
Commercial and Research Relevance
- Purity and Availability : The target compound is available at 95% purity (), while fluorinated analogs (e.g., CAS 1174867-81-2) are discontinued but remain of research interest .
- Price Trends : Commercial analogs range from $45/mg (TRC) for 5,7-dimethyl derivatives () to $698/10g for bulk purchases, reflecting demand for specialized substitutions .
Biological Activity
3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a heterocyclic compound classified under triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structural features contribute to its distinct pharmacological profiles, making it a candidate for further research in drug development.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a methoxyphenyl group attached to a triazolo-pyrimidine core. The molecular formula is with a molecular weight of 298.30 g/mol. The InChI representation is as follows:
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes involved in critical biological pathways:
- Cyclooxygenase (COX) Inhibition : The compound has shown potential as a COX inhibitor, which is significant in the context of inflammatory diseases.
- Phosphodiesterase (PDE) Inhibition : It has been evaluated for its ability to inhibit specific PDE isoforms, leading to increased intracellular cyclic nucleotide levels and subsequent biological effects.
Receptor Binding Affinity
The compound has also been investigated for its binding affinity to various receptors:
| Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT6 | 29 nM | Antagonist activity |
| P2Y12 | Not specified | Potential role in thrombocyte aggregation inhibition |
This receptor activity suggests that the compound may have applications in treating cardiovascular diseases and other conditions linked to platelet aggregation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cardiovascular Research : A study demonstrated that derivatives similar to this compound could effectively reduce platelet aggregation in vitro, suggesting potential therapeutic applications in preventing thrombotic events.
- Antidiabetic Effects : Research indicated that compounds within the same class exhibited glucose-lowering effects in diabetic animal models. This positions this compound as a candidate for further exploration in diabetes management.
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes such as microwave-assisted reactions that yield high purity and yield rates without the need for catalysts. This eco-friendly approach enhances its viability for industrial applications.
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Microwave-assisted synthesis | Good to excellent | Catalyst-free |
Q & A
Q. Analytical techniques :
- HPLC : Assess purity (e.g., 95% as reported) .
- Spectroscopy :
- IR : Confirm functional groups (C=N stretch at ~1600 cm⁻¹, C-O from methoxy group at ~1250 cm⁻¹) .
- NMR : Validate substituent positions (e.g., 3-methoxyphenyl protons at δ 7.2–7.5 ppm in ) .
- X-ray crystallography : Resolve crystal structure (e.g., similar triazolopyrimidines show planar fused-ring systems) .
Advanced: How can computational methods enhance synthesis optimization?
Q. Strategies :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .
- Condition screening : Apply machine learning to prioritize solvent systems or catalysts (e.g., DMF vs. ethanol for yield improvement) .
- Feedback loops : Integrate experimental data (e.g., failed reaction conditions) into computational models to refine predictions .
Advanced: How to resolve contradictions in spectral data during characterization?
Q. Methodology :
- Cross-validation : Compare , , and HRMS data to confirm molecular ion peaks (e.g., m/z 366.30 for CHFNO) .
- Isotopic labeling : Use -labeled analogs to clarify nitrogen environments in the triazole ring .
- Computational NMR prediction : Tools like ACD/Labs or Gaussian to simulate spectra and identify discrepancies .
Basic: What physicochemical properties are critical for biological activity?
| Property | Value/Relevance | Source |
|---|---|---|
| LogP | ~2.5 (predicts moderate membrane permeability) | |
| Solubility | Low in water; use DMSO for in vitro assays | |
| Melting Point | ~205–207°C (similar triazolopyrimidines) |
Advanced: How to design experiments to elucidate the reaction mechanism?
Q. Approaches :
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS .
- Isotope labeling : Track -labeled ethyl 3-oxohexanoate to confirm cyclization steps .
- Computational modeling : Map energy profiles for key steps (e.g., aldol condensation vs. cyclization) .
Basic: What techniques determine stability under various conditions?
- Accelerated degradation studies : Expose to heat (40–60°C), light, or pH extremes (2–12) and monitor via HPLC .
- Mass spectrometry : Detect decomposition products (e.g., cleavage of methoxyphenyl group) .
Advanced: How to modify the core structure for enhanced target specificity?
Q. Strategies :
- Substituent variation : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., trifluoromethyl) to modulate binding affinity .
- Heterocycle substitution : Introduce pyrazolo or thiazole rings to improve solubility or enzyme inhibition .
Basic: How to troubleshoot low yields in the final synthesis step?
Q. Solutions :
- Catalyst screening : Test bases (e.g., KCO) or acids (p-TsOH) to accelerate cyclization .
- Solvent optimization : Replace DMF with acetonitrile for better solubility of intermediates .
Advanced: Integrate experimental data with computational models for SAR?
Q. Workflow :
Docking studies : Predict binding modes to target enzymes (e.g., kinases) using AutoDock .
MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
QSAR models : Corrogate experimental IC values with computed descriptors (e.g., polar surface area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
